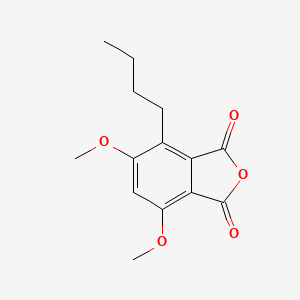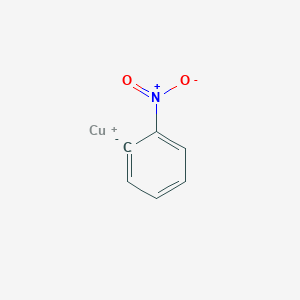
Copper, (2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, (2-nitrophenyl)- is a coordination compound where a copper ion is bonded to a 2-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
Copper, (2-nitrophenyl)- can be synthesized through the reaction of 2-nitrophenyl derivatives with copper salts. One common method involves the use of 2-nitrophenyl dipyrromethane and copper acetate in a methanol solution . The reaction is typically carried out under ambient conditions, and the resulting complex is characterized using techniques such as Fourier transform infrared spectroscopy, UV–Vis diffuse reflectance spectroscopy, elemental analysis, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for Copper, (2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
化学反应分析
Types of Reactions
Copper, (2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: Copper(II) ions can oxidize other species, such as iodide ions, to molecular iodine.
Substitution: Copper, (2-nitrophenyl)- can participate in substitution reactions, where ligands around the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Copper, (2-nitrophenyl)- include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The conditions for these reactions typically involve ambient temperature and pressure, although specific conditions may vary depending on the desired outcome.
Major Products
The major products formed from reactions involving Copper, (2-nitrophenyl)- depend on the type of reaction. For example, oxidation reactions may produce molecular iodine, while reduction reactions can yield copper(I) complexes.
科学研究应用
Copper, (2-nitrophenyl)- has several scientific research applications:
作用机制
The mechanism by which Copper, (2-nitrophenyl)- exerts its effects involves the coordination of the copper ion with the nitrophenyl group. This coordination can influence the electronic properties of the compound, making it an effective catalyst or antimicrobial agent. The molecular targets and pathways involved include the interaction of the copper ion with biological molecules, leading to the disruption of cellular processes in microbes or cancer cells .
相似化合物的比较
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being studied as potential antitumor agents.
Copper(II) nitrate: This compound is used in various chemical reactions and has different reactivity compared to Copper, (2-nitrophenyl)-.
Uniqueness
Copper, (2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties to the compound. This makes it particularly effective in catalytic and antimicrobial applications, distinguishing it from other copper complexes.
属性
CAS 编号 |
61625-12-5 |
|---|---|
分子式 |
C6H4CuNO2 |
分子量 |
185.65 g/mol |
IUPAC 名称 |
copper(1+);nitrobenzene |
InChI |
InChI=1S/C6H4NO2.Cu/c8-7(9)6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |
InChI 键 |
OXCPMOYNWNVNCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C([C-]=C1)[N+](=O)[O-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
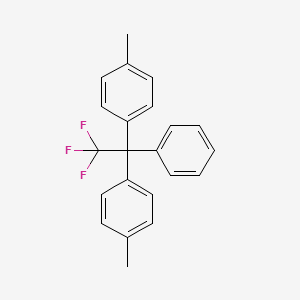
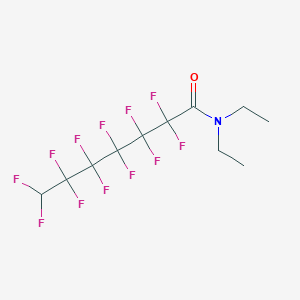
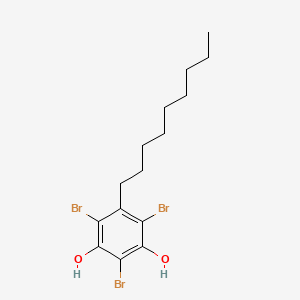
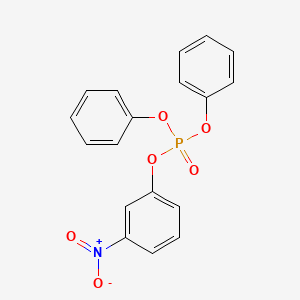
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
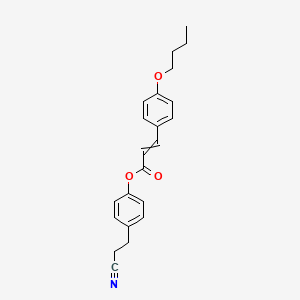
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)


